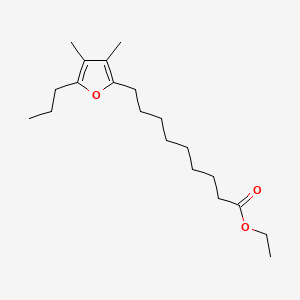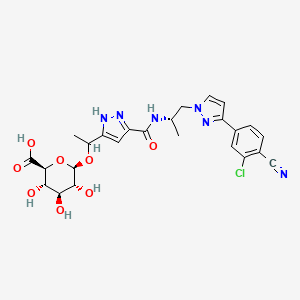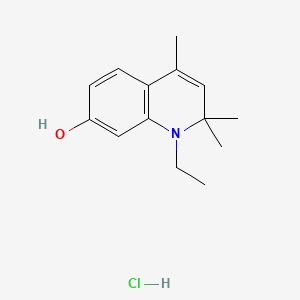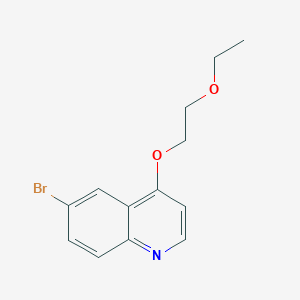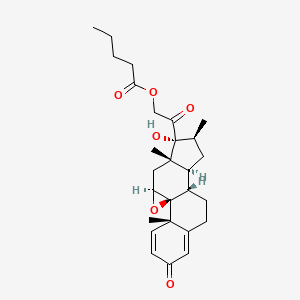
CID 169434456
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “CID 169434456” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical data that is used for various scientific research purposes.
准备方法
The preparation methods for CID 169434456 involve synthetic routes and reaction conditions that are tailored to produce the compound efficiently. These methods typically include:
Synthetic Routes: The synthesis of this compound may involve multiple steps, including the use of specific reagents and catalysts to facilitate the reaction. The exact synthetic route can vary depending on the desired yield and purity of the compound.
Reaction Conditions: The reaction conditions for synthesizing this compound are optimized to ensure the highest possible yield. This includes controlling the temperature, pressure, and pH levels during the reaction.
Industrial Production Methods: For industrial-scale production, the methods are scaled up to produce larger quantities of this compound. This often involves the use of industrial reactors and continuous flow systems to maintain consistent production rates.
化学反应分析
CID 169434456 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the compound with another. Common reagents for substitution include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce an aldehyde or ketone, while reduction may produce an alcohol.
科学研究应用
CID 169434456 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent or intermediate in various chemical reactions
Biology: In biology, this compound is used to study its effects on biological systems. This includes its interactions with enzymes, receptors, and other biomolecules.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be used in drug development and testing for various medical conditions.
Industry: In industry, this compound is used in the production of various chemical products. This includes its use as a precursor in the synthesis of other compounds and materials.
作用机制
The mechanism of action of CID 169434456 involves its interaction with specific molecular targets and pathways. This includes:
Molecular Targets: The compound may bind to specific enzymes, receptors, or other biomolecules, altering their activity and function.
Pathways Involved: The pathways involved in the compound’s mechanism of action can vary depending on its specific interactions. This may include signaling pathways, metabolic pathways, and other cellular processes.
相似化合物的比较
CID 169434456 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. The comparison may involve:
Structural Similarity: Compounds with similar chemical structures may have similar properties and reactivity.
Functional Similarity: Compounds with similar functional groups may have similar biological or chemical activities.
List of Similar Compounds: Some similar compounds may include those listed in the PubChem database with similar 2-D or 3-D structures.
属性
分子式 |
C14H20NaO3S |
|---|---|
分子量 |
293.38 g/mol |
InChI |
InChI=1S/C10H8.C4H10.Na.H2O3S/c1-2-6-10-8-4-3-7-9(10)5-1;1-4(2)3;;1-4(2)3/h1-8H;4H,1-3H3;;4H,(H,1,2,3)/i;1D;;4D |
InChI 键 |
YAKAZXMHQWVJDZ-SNVJKNOHSA-N |
手性 SMILES |
[2H]CC(C)C.[2H]S(=O)(=O)O.C1=CC=C2C=CC=CC2=C1.[Na] |
规范 SMILES |
CC(C)C.C1=CC=C2C=CC=CC2=C1.OS(=O)=O.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


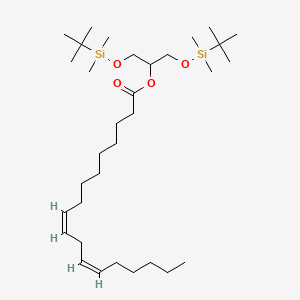
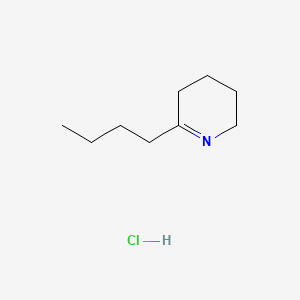

![Methyl 2-methylsulfonyl-7-thiophen-3-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13855913.png)
![benzyl 2-(benzhydrylideneamino)-3-[(2R,5S)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypropanoate](/img/structure/B13855914.png)

